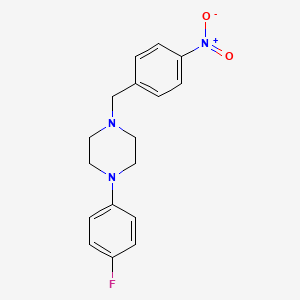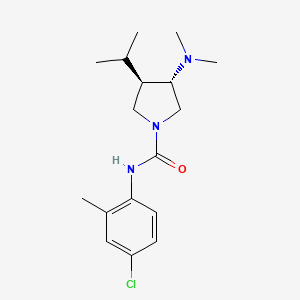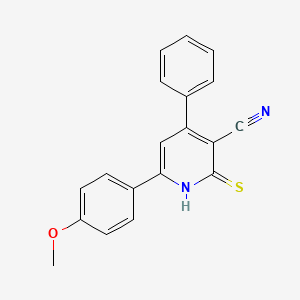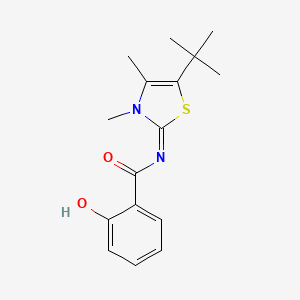![molecular formula C15H20N2O5S B5654622 4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5654622.png)
4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives involves various chemical reactions, starting from basic aromatic compounds and morpholine. For instance, one approach involves the initial synthesis of precursors like 3-fluoro-4-morpholinoaniline, followed by reactions with sulfonyl chlorides or chloroformates to create a series of new sulfonamides and carbamates with potential antimicrobial activity (Janakiramudu et al., 2017). Another method describes the conversion of substituted allylic alcohols into allylic sulphinamides, providing a route to different morpholine derivatives (Baudin & Julia, 1989).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, such as 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, is determined using techniques like NMR, IR, and Mass spectral studies. These studies reveal the chemical bonding and arrangement, confirming the molecular structure through single crystal X-ray diffraction (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of morpholine derivatives involves interactions with other compounds and reagents, leading to the formation of various products. For example, electrochemical synthesis allows the creation of sulfonamide derivatives by oxidizing morpholinoaniline in the presence of arylsulfinic acids (Beiginejad & Nematollahi, 2014). Additionally, substituted morpholines can be prepared and converted into different chemical structures, demonstrating their versatile chemical properties (Baudin, Julia, & Wang, 1995).
Physical Properties Analysis
The physical properties of 4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine and related compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. For example, the crystal structure and physical parameters of certain morpholine derivatives can be determined using single-crystal X-ray diffraction, providing insights into their stability and reactivity (Du, Xu, & Mao, 2006).
Chemical Properties Analysis
The chemical properties of these morpholine derivatives, such as acidity, basicity, and reactivity towards other chemical species, are crucial for their potential applications. Understanding these properties helps in the design and synthesis of new compounds with desired biological or physical characteristics. For instance, the synthesis and evaluation of new 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides exhibit specific antibacterial activities, highlighting the chemical properties and potential applications of these derivatives (Aziz ur-Rehman et al., 2015).
Propiedades
IUPAC Name |
morpholin-4-yl-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(16-4-8-21-9-5-16)13-2-1-3-14(12-13)23(19,20)17-6-10-22-11-7-17/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXABBVTCQYOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5654550.png)




![2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline-4-carboxylic acid](/img/structure/B5654581.png)
![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5654593.png)
![2-(dimethylamino)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5654598.png)

![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)

![{(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5654636.png)